molecular formula C25H15ClN2O3 B4576949 (5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4576949
M. Wt: 426.8 g/mol
InChI Key: AFFUDDFWSUQVHZ-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C25H15ClN2O3 and its molecular weight is 426.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(9-anthrylmethylene)-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is 426.0771200 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds Research in organic chemistry often focuses on the synthesis and characterization of heterocyclic compounds due to their diverse applications, including pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, the work by Barakat et al. (2015) describes a green synthesis approach for a related pyrimidinetrione derivative, emphasizing the importance of such compounds in developing new materials and drugs (Barakat et al., 2015).

Antimicrobial and Antitumor Activities Compounds with pyrimidinetrione structures have been evaluated for their biological activities, including antimicrobial and antitumor effects. The study by Edrees et al. (2010) investigates a series of hydrazonoyl substituted pyrimidinones, revealing that some derivatives exhibit moderate antimicrobial activity and promising antitumor activities against a panel of human tumor cell lines (Edrees et al., 2010). This suggests that modifying the core structure of pyrimidinetriones could yield compounds with significant biological activities.

Luminescence and Material Properties The synthesis of compounds based on pyrimidinetrione and related structures also finds application in the development of materials with unique properties, such as luminescence. These properties are crucial for applications in optoelectronics and as sensors. For example, the synthesis and luminescence properties of a nonsymmetrical ligand-bridged ReI−ReI chromophore by Xue et al. (2000) highlight the potential of such compounds in creating advanced materials with specific photophysical properties (Xue et al., 2000).

Properties

IUPAC Name

(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClN2O3/c26-17-9-11-18(12-10-17)28-24(30)22(23(29)27-25(28)31)14-21-19-7-3-1-5-15(19)13-16-6-2-4-8-20(16)21/h1-14H,(H,27,29,31)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFUDDFWSUQVHZ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
(5E)-5-(anthracen-9-ylmethylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.